6-Bromo-7-methyl-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-7-methylpurine |
InChI |
InChI=1S/C6H5BrN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 |
InChI Key |
PGSOWMMUOJWDST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)Br |
Synonyms |
6-bromo-7-(11C)methylpurine 6-bromo-7-methylpurine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 6 Bromo 7 Methyl 7h Purine
Alkylation Strategies for Purine (B94841) Ring Systems
The alkylation of purines is a fundamental transformation, yet it is often complicated by the presence of multiple reactive nitrogen atoms, leading to mixtures of isomers.
Regioselectivity Challenges in N-Alkylation of 6-Bromopurine (B104554) (N7 vs. N9 Isomers)
The challenge arises from the similar nucleophilicity of the N7 and N9 positions on the purine ring. While the N9 position is generally favored under thermodynamic control, kinetic conditions can sometimes influence the product distribution, though often not to a synthetically useful extent with simple alkylating agents. nih.govacs.org
Conventional Alkylation Approaches and Associated Regiomeric Distribution
Conventional methods for the N-alkylation of 6-halopurines, such as 6-bromopurine, typically involve the use of an alkyl halide, like methyl iodide, in the presence of a base such as potassium carbonate (K₂CO₃). nih.govvulcanchem.com These approaches consistently lead to the formation of a mixture of N7- and N9-methylated products. nih.gov
Studies have shown that the choice of solvent can influence the regiomeric distribution, although not always eliminating the formation of the undesired N9 isomer. For instance, using less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) has been shown to improve the selectivity for the N7 isomer to a ratio of approximately 2:1, compared to a 1:1 ratio observed in more conventional solvents like acetone, acetonitrile (B52724), and N,N-dimethylformamide (DMF). nih.govresearchgate.netnih.gov Despite this improvement, the formation of the N9 isomer remains a significant issue, necessitating chromatographic separation.
Table 1: Regiomeric Distribution in Conventional Alkylation of 6-Bromopurine
| Alkylating Agent | Base | Solvent | N7:N9 Isomer Ratio | Reference |
|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetone, Acetonitrile, DMF | ~1:1 | nih.gov |
| Methyl Iodide | K₂CO₃ | THF, 2-MeTHF, AcOEt | ~2:1 | nih.govresearchgate.netnih.gov |
Advanced Regioselective Synthesis of 6-Bromo-7-methyl-7H-purine
To overcome the regioselectivity issues inherent in conventional methods, advanced synthetic strategies have been developed that enable the specific methylation of the N7 position.
Utilizing Specific Bases for N7-Regioselective Methylation (e.g., TMP·MgCl)
A significant advancement in the regioselective synthesis of this compound involves the use of the non-nucleophilic strong base, 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl). nih.gov This Hauser base has been successfully employed to direct the methylation of 6-bromo-7H-purine exclusively to the N7 position. nih.gov
In a typical procedure, 6-bromo-7H-purine is treated with TMP·MgCl in a solvent such as tetrahydrofuran (THF), followed by the addition of a methylating agent like methyl triflate ([¹¹C]CH₃OTf for radiolabeling). nih.govnih.govuio.no This method has proven to be highly effective, yielding the desired N7-methylated product with high purity and no detectable formation of the N9-isomer. nih.gov
Mechanistic Aspects of Enhanced Regioselectivity
The enhanced N7-regioselectivity achieved with TMP·MgCl is attributed to its unique mode of action. nih.gov It is proposed that the magnesium in TMP·MgCl coordinates to the purine ring, leading to the deprotonation of the N7 position and the formation of a stabilized enolate-like intermediate. This coordination complex then directs the incoming electrophile (the methylating agent) to the N7 position.
The bulky nature of the TMP·MgCl complex is also believed to play a crucial role by sterically hindering any potential attack at the N9 position. This is in contrast to weaker bases like K₂CO₃, which allow for an equilibrium between the N7 and N9 tautomers, resulting in the formation of a mixture of products.
Radiosynthesis of Carbon-11 (B1219553) Labeled this compound for Research Probes
The development of radiolabeled compounds is crucial for their use as probes in positron emission tomography (PET) imaging. 6-Bromo-7-[¹¹C]methyl-7H-purine ([¹¹C]BMP) has been synthesized as a potential PET radiotracer. nih.govnih.govresearchgate.net
The radiosynthesis of [¹¹C]BMP has been significantly improved by employing the regioselective N7-methylation strategy using TMP·MgCl. nih.govnih.govuio.no In this automated process, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), produced from [¹¹C]carbon dioxide, is reacted with 6-bromo-7H-purine in the presence of TMP·MgCl. nih.govresearchgate.netd-nb.info This method provides [¹¹C]BMP with high radiochemical yield and purity, suitable for clinical research. nih.govnih.govuio.no The synthesis is typically performed in an automated synthesis module, such as a TRACERlab™ FX2 C, and the final product is purified using high-performance liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.net
Table 2: Radiosynthesis of [¹¹C]this compound
| Precursor | Radiosynthon | Base | Radiochemical Yield (decay-corrected) | Molar Activity (at end of synthesis) | Reference |
|---|---|---|---|---|---|
| 6-Bromo-7H-purine | [¹¹C]CH₃OTf | TMP·MgCl | 20.5 ± 5.2% | 197 ± 130 GBq/μmol | nih.govnih.govuio.noresearchgate.net |
Development of [¹¹C]-Methylation Procedures and Efficiency
The radiosynthesis of 6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), a key radiotracer for Positron Emission Tomography (PET), has undergone significant development to overcome challenges related to isomeric impurities. nih.govuio.no Early synthesis methods involving the standard methylation of the precursor, 6-bromo-7H-purine, with agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of potassium carbonate, typically yielded a mixture of two regioisomers: 6-bromo-7-[¹¹C]methylpurine and 6-bromo-9-[¹¹C]methylpurine. nih.gov These reactions predominantly produced the N9-isomer, whereas the N7-isomer is the desired product for its intended biological activity. nih.gov
To address this, an improved, regioselective N7-[¹¹C]methylation procedure was developed. nih.gov This advanced method employs [¹¹C]methyl triflate as the methylating agent in the presence of 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl), a non-nucleophilic base. nih.govresearchgate.net The synthesis is typically automated in a TRACERlab™ synthesis module. nih.govresearchgate.netresearchgate.net The process involves bubbling the gaseous [¹¹C]methyl triflate, generated on-line from [¹¹C]methyl iodide, into a reaction vessel containing the 6-bromo-7H-purine precursor suspended in a TMP·MgCl/tetrahydrofuran (THF) solution at 25°C. nih.govresearchgate.net The reaction mixture is then heated to 70°C for two minutes to complete the reaction. nih.gov
This regioselective method has proven to be highly reliable and robust, significantly improving the synthesis outcome. nih.gov Further studies have also explored the influence of different solvents on the reaction's selectivity, identifying THF, 2-MeTHF, and AcOEt as effective options for improving the ratio of the desired [¹¹C]7m6BP to the [¹¹C]9m6BP isomer. nih.gov
The efficiency of these advanced synthetic routes has been well-documented. The regioselective method using TMP·MgCl consistently produces [¹¹C]BMP with a notable radiochemical yield and high molar activity within a practical timeframe. nih.govuio.no
Table 1: Efficiency of [¹¹C]BMP Synthesis Methods
| Method | Methylating Agent | Base/Solvent | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Molar Activity (at EOS) | Reference |
|---|---|---|---|---|---|---|
| Regioselective N7-methylation | [¹¹C]CH₃OTf | TMP·MgCl / THF | 20.5 ± 5.2% | ~43 min | 197 ± 130 GBq/μmol | nih.govuio.noresearchgate.net |
| Solvent Optimization | [¹¹C]CH₃OTf | K₂CO₃ / THF | 24 - 28% | ~30 min | Not Reported | nih.gov |
| Solvent Optimization | [¹¹C]CH₃OTf | K₂CO₃ / 2-MeTHF | 29 - 35% | ~30 min | Not Reported | nih.gov |
| Solvent Optimization | [¹¹C]CH₃OTf | K₂CO₃ / AcOEt | 22 - 31% | ~30 min | Not Reported | nih.gov |
Precursor Synthesis and Radiochemical Purity Validation
The successful synthesis of clinical-grade [¹¹C]BMP is critically dependent on the quality of its starting material and rigorous purity validation of the final product. nih.gov The essential precursor for the radiosynthesis is 6-bromo-7H-purine. nih.govresearchgate.net To ensure the final product is safe for human administration, this precursor is synthesized following Good Manufacturing Practice (GMP) standards. nih.govresearchgate.net
The identity and purity of the 6-bromo-7H-purine precursor are thoroughly verified using a suite of analytical techniques. These include ¹H- and ¹³C-nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and attenuated total reflectance (ATR) infrared (IR) spectroscopy. nih.govresearchgate.net Furthermore, gas chromatography is employed to quantify any residual solvents. researchgate.net
Following the radiolabeling reaction, the final [¹¹C]BMP product is purified, typically using reversed-phase semi-preparative high-performance liquid chromatography (HPLC). nih.gov Validation of the radiochemical purity of the final product is a mandatory step. Analytical radio-HPLC is the standard method used to confirm the identity and determine the purity of [¹¹C]BMP. nih.gov The acceptance criterion for identification is that the main radioactive peak in the chromatogram must have a retention time within ±0.2 minutes of a qualified reference standard of unlabeled 6-bromo-7-methylpurine (BMP). nih.gov
The final formulated product must meet stringent quality control specifications. The radiochemical purity of [¹¹C]BMP is required to be greater than 99%. nih.govuio.noresearchgate.net Additionally, the content of potential impurities, such as the unlabeled BMP and the starting precursor 6-bromo-7H-purine, are strictly controlled. All batches intended for clinical use must also be sterile and meet specified limits for bacterial endotoxins. nih.gov
Table 2: Quality Control Specifications for Clinical-Grade [¹¹C]BMP
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Radiochemical Purity | > 99% | Analytical Radio-HPLC | nih.govresearchgate.net |
| Unlabeled BMP Content | < 3.34 µg/mL | HPLC | nih.gov |
| 6-bromo-7H-purine Content | Below Limit of Quantification (0.615 µg/mL) | HPLC | nih.gov |
| Bacterial Endotoxins | < 175 EU / 15 mL | Not Specified | nih.gov |
| Sterility | Sterile | Not Specified | nih.gov |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Bromo-7-[¹¹C]methylpurine |
| 6-bromo-7H-purine |
| [¹¹C]methyl iodide |
| [¹¹C]methyl triflate |
| Potassium carbonate |
| 6-bromo-9-[¹¹C]methylpurine |
| 2,2,6,6-tetramethylpiperidine magnesium chloride |
| Tetrahydrofuran |
| 2-Methyltetrahydrofuran |
| Ethyl acetate |
Reactivity Profile and Chemical Transformations of 6 Bromo 7 Methyl 7h Purine
Nucleophilic Substitution Reactions at the C6 Position
The C6 position of the 6-Bromo-7-methyl-7H-purine core is activated towards nucleophilic attack due to the presence of the bromine atom.
Influence of Bromine Atom as a Leaving Group
The bromine atom at the C6 position serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of the purine (B94841) scaffold. Studies have shown that 6-bromopurine (B104554) nucleosides are generally more reactive in SNAr reactions with arylamines than their 6-chloro counterparts. byu.edu This enhanced reactivity allows for the introduction of a variety of functional groups at this position. For instance, the bromine can be displaced by various nucleophiles, including amines and thiols, to generate a diverse range of 6-substituted purine derivatives.
Reaction with Various Nucleophiles for Purine Core Derivatization
A multitude of nucleophiles can be employed to displace the C6-bromo substituent, leading to the synthesis of novel purine analogues. This includes reactions with amines, thiols, and alkoxides. rsc.org For example, reaction with glutathione (B108866), catalyzed by glutathione S-transferase, results in the formation of S-(6-(7-methylpurinyl))glutathione. This reactivity is crucial for the development of molecules with specific biological activities. The ability to introduce diverse substituents at the C6 position is a powerful tool for medicinal chemists in the design and synthesis of new therapeutic agents.
Cross-Coupling Reactions and Purine Scaffold Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as a powerful methodology for the functionalization of the purine core, enabling the formation of carbon-carbon bonds. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the formation of C-C bonds. researchgate.net In the context of this compound, this reaction involves the palladium-catalyzed coupling of the purine with an organoboron reagent, such as an arylboronic acid. researchgate.net This reaction is highly efficient for creating 6-arylpurine derivatives. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields of the desired products.
Formation of C6-Substituted Purine Analogues through Catalysis
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Sonogashira couplings, have been successfully applied to modify the C6 position of the purine ring. researchgate.net These methods allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. nih.govresearchgate.net For instance, photoredox/nickel dual catalysis has been used for the sp²–sp³ cross-coupling of purine nucleosides with alkyl bromides. nih.govnih.gov This versatility in C6-functionalization is instrumental in the synthesis of diverse libraries of purine analogues for biological screening. nih.gov
Impact of the 7-Methyl Group on Ring Reactivity and Electronic Properties
The methyl group at the N7 position of the purine ring plays a significant role in directing the reactivity of the molecule. By locking the purine into the 7H-tautomer, it prevents the formation of the N9-isomer, thereby directing functionalization reactions, such as methylation and cross-coupling, to other positions on the purine ring, primarily the C6 position. This regioselectivity is crucial for the synthesis of specific isomers with desired biological activities.
Tautomeric Equilibrium Control by N7-Methylation
The reactivity of the purine ring system is intrinsically linked to its tautomeric state. In unsubstituted or N9-substituted purines, an equilibrium often exists between the N7-H and N9-H tautomers. However, the introduction of a methyl group at the N7 position of the purine core, as in this compound, effectively "locks" the molecule into the 7H-tautomeric form. vulcanchem.com This structural constraint is significant because it prevents the tautomeric shifts that would otherwise lead to a mixture of isomers in derivatization reactions. vulcanchem.com
The precursor, 6-bromopurine, can exist in both N7-H and N9-H forms. The ratio of these tautomers is influenced by factors such as the solvent's polarity. researchgate.net In less polar solvents like tetrahydrofuran (B95107) (THF), the population of the 7H tautomer of 6-bromopurine is believed to be comparable to or even higher than that of the 9H form. researchgate.net Conversely, in more polar solvents, the 9H tautomer may be the predominant species. researchgate.net
This inherent tautomerism presents a significant challenge in the synthesis of this compound, where regioselective methylation is desired. Standard alkylation methods for 6-bromopurine, for instance, using methyl iodide or methyl triflate in the presence of a weak base like potassium carbonate (K₂CO₃), typically result in a mixture of N7- and N9-methylated isomers. nih.govacs.org In these reactions, the thermodynamically more stable N9-isomer is often the major product. nih.govnih.gov
To overcome this, specific synthetic strategies have been developed to favor the formation of the kinetically controlled N7-isomer. A notable advancement involves the use of a strong, non-nucleophilic Hauser base, 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl). nih.govresearchgate.net This reagent coordinates to the purine ring, deprotonating the N7 position and directing methylation selectively to this site, thereby minimizing the formation of the N9-isomer. nih.gov
| Methylation Method | Base | Solvent | Outcome | Reference |
| Standard Methylation | K₂CO₃ | DMF | Mixture of N7 and N9 isomers; N9 is the main product. | nih.gov |
| Regioselective Methylation | TMP·MgCl | THF | Highly selective for N7-methylation; >99% radiochemical purity for [¹¹C]BMP. | nih.govresearchgate.net |
This interactive table summarizes the regioselectivity of methylation reactions.
Other Significant Chemical Modifications and Derivatizations within Purine Chemistry
The fixed 7H-tautomer structure of this compound, combined with the presence of a reactive bromine atom at the C6 position, makes it a valuable intermediate for a variety of chemical transformations. The electron-withdrawing nature of the purine ring system renders the C6 position susceptible to nucleophilic substitution.
Key derivatizations include:
Palladium-Catalyzed Cross-Coupling Reactions : The compound readily participates in Suzuki-Miyaura coupling reactions with various aryl boronic acids. This allows for the introduction of diverse aryl groups at the C6 position, creating a library of novel purine derivatives. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.
Halogen Exchange : The bromine atom at C6 can be substituted with other halogens, such as iodine or chlorine. This transformation can be achieved under Ullmann conditions, using copper(I) iodide (CuI) at elevated temperatures. This allows for the synthesis of analogues like 6-iodo-7-methyl-7H-purine, which may have different reactivity profiles.
Nucleophilic Substitution with Amines and Thiols : The C6-bromo substituent can be displaced by various nucleophiles. For instance, it reacts with glutathione, a thiol-containing tripeptide, in a glutathione S-transferase (GST)-mediated conjugation. nih.gov This reaction forms the basis of its use as a "pro-tracer" in medical imaging, where it is converted intracellularly to S-(6-(7-methylpurinyl))glutathione. nih.gov It can also react with other nucleophiles like amines under appropriate conditions.
| Reaction Type | Reagents | Position of Modification | Product Type | Reference |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | C6 | 6-Aryl-7-methyl-7H-purines | |
| Halogen Exchange (Ullmann) | CuI | C6 | 6-Iodo- or 6-chloro-7-methyl-7H-purine | |
| Glutathione Conjugation | Glutathione, GST | C6 | S-(6-(7-methylpurinyl))glutathione | nih.gov |
| Nucleophilic Substitution | Amines, Thiols | C6 | 6-Amino- or 6-thioether-7-methyl-7H-purines |
This interactive table outlines significant chemical modifications of this compound.
Computational and Theoretical Investigations of 6 Bromo 7 Methyl 7h Purine
Electronic Structure and Molecular Conformation Analysis
Analysis of the electronic structure and molecular conformation of 6-Bromo-7-methyl-7H-purine is fundamental to understanding its chemical properties. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating these characteristics.
Density Functional Theory (DFT) Studies of Electrophilic Sites (C2 vs. C6)
Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of molecules. For this compound, DFT studies, often using methods like B3LYP with a 6-31G* basis set, have been employed to determine the relative electrophilicity of different positions on the purine (B94841) ring. These computational models predict that the C6 carbon, bonded to the bromine atom, is more electrophilic than the C2 carbon. This heightened electrophilicity at C6 makes it the primary site for nucleophilic substitution reactions. The presence of the methyl group at the N7 position effectively "locks" the purine into the 7H-tautomer, which in turn directs the reactivity towards the 6-bromo position. This theoretical prediction is consistently validated by experimental results, such as in Suzuki-Miyaura coupling reactions with aryl boronic acids, which show regioselective substitution at the C6 position.
Theoretical Predictions of Reactivity and Stability
Theoretical models provide valuable predictions regarding the reactivity and stability of this compound under various conditions.
Thermal Stability: Thermogravimetric analysis indicates that the compound is stable up to 150°C, with decomposition occurring at 180°C.
Photochemical Stability: It is susceptible to degradation under UV light (at a wavelength of 254 nm) over 48 hours, with 7-methylpurine identified as a primary byproduct.
Chemical Stability: The compound is prone to nucleophilic substitution at the C6 position. Additionally, acidic conditions (pH < 3) can lead to demethylation at the N7 position, resulting in the formation of 6-bromopurine (B104554).
Computational methods can also predict the reactivity of related purine derivatives. For instance, in the case of 8-bromo-3-methylxanthine, DFT modeling helps predict reactive sites for bromination, favoring the 8-position due to the electron density distribution in the purine ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions, providing a deeper understanding of bonding within a molecule. nih.govwisc.edu NBO analysis can elucidate the donor-acceptor interactions that contribute to the stability of the molecule. nih.gov For purine derivatives, NBO analysis helps in understanding the stabilization energy and charge delocalization, which are crucial for interpreting their chemical behavior and reactivity. nih.govwisc.edu The NBO program is a widely used tool for these analyses, providing insights into Lewis-like bonding patterns and resonance-type interactions. wisc.edu
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at correlating the chemical structure of compounds with their biological activity. nih.govsciforum.net For purine derivatives, 3D-QSAR models have been developed to understand the structural requirements for activities such as cytotoxicity against cancer cell lines. nih.gov
In one study on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. nih.gov The analysis concluded that an arylpiperazinyl group at the C6 position of the purine ring enhances cytotoxic activity, whereas bulky substituents at the C2 position are detrimental. nih.gov Such models are valuable for guiding the design of new, more potent derivatives. nih.govwiley.com
| QSAR Model Insights for Purine Derivatives | |
| Property | Finding |
| Steric Properties | Major contributor to cytotoxicity (70% contribution). nih.gov |
| Electronic Properties | Minor contributor to cytotoxicity (30% contribution). nih.gov |
| Favorable Substitution | Arylpiperazinyl system at position 6. nih.gov |
| Unfavorable Substitution | Bulky systems at position C-2. nih.gov |
Molecular Modeling and Pharmacophore Design for Ligand Interactions
Molecular modeling and pharmacophore design are essential computational tools for understanding how ligands like this compound and its analogs interact with biological targets. nih.govacs.org
Computational Approaches to Predicting Molecular Interactions with Biochemical Targets
Computational methods such as molecular docking are used to predict the binding affinity and interaction patterns of small molecules with proteins. nih.govacs.org For example, molecular docking studies on N6-hydrazone purine derivatives have been used to investigate their potential targets, including various kinases associated with anticancer activity. wiley.com These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex. heteroletters.orgnih.gov
Pharmacophore modeling is another crucial technique. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. heteroletters.org By designing and analyzing pharmacophore models for purine derivatives, researchers can predict their potential to interact with various biomolecules, such as enzymes and receptors. nih.govheteroletters.org For instance, pharmacophore recombination has been used to design novel pyrazole (B372694) purine derivatives as herbicide safeners, with molecular simulations elucidating their protective mechanisms. nih.govacs.org
These computational approaches not only provide insights into the mechanisms of action but also guide the rational design and synthesis of new derivatives with improved biological activities. wiley.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 6 Bromo 7 Methyl 7h Purine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of 6-Bromo-7-methyl-7H-purine, providing definitive evidence of its N7-methylated structure.
One-dimensional Proton (¹H) and Carbon-13 (¹³C) NMR are essential for the initial verification of the compound's structure. nih.gov In ¹H NMR, the spectrum of this compound is characterized by distinct singlet peaks corresponding to the aromatic protons (H-2 and H-8) and the N7-methyl group.
The ¹³C NMR spectrum is equally informative. A key diagnostic signal is that of the C5 carbon. For N7-alkylated purines, the C5 carbon resonance appears at a characteristic downfield shift. In the case of this compound, this shift is observed around 132.7 ppm, which allows for clear differentiation from the N9-methyl isomer, where the same carbon appears at a more upfield shift of approximately 123 ppm. acs.org This distinction is critical for confirming the regioselectivity of the methylation reaction. acs.org The identity of the compound has been confirmed using both ¹H and ¹³C NMR spectroscopy. nih.gov
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Signal Type | Chemical Shift (δ) ppm | Description |
| ¹H | Singlet | ~3.8 | Protons of the N7-methyl group. |
| Singlets | 8.5 - 9.0 | Aromatic protons H-2 and H-8. | |
| ¹³C | Signal | ~132.7 | C5 carbon, diagnostic for N7-substitution. |
For complex derivatives or to provide unequivocal proof of structure, two-dimensional (2D) NMR techniques are employed. ipb.pt Methods such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for assigning proton and carbon signals and confirming atomic connectivity. acs.org
HSQC/HMQC : These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. This allows for the unambiguous assignment of protonated carbons in the purine (B94841) ring. acs.orguio.no
HMBC : This technique reveals correlations between protons and carbons over two to three bonds. For this compound, a crucial HMBC correlation would be observed between the N7-methyl protons and the C4 and C5 carbons of the purine ring. acs.org This long-range coupling provides definitive evidence that the methyl group is attached to the N7 position, solidifying the structural assignment. acs.org
Application of 1H and 13C NMR in Purine Characterization
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to validate the elemental formula. ijpsdronline.com For this compound (C₆H₅BrN₄), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 212.97 Da. The confirmation of this precise mass by HRMS serves as definitive proof of the compound's molecular formula. nih.govresearchgate.net
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is instrumental in assessing the purity of a sample by separating the target compound from its isomers (like 6-bromo-9-methylpurine) and any unreacted starting materials, such as 6-bromo-7H-purine. nih.govacs.org Following separation, the mass spectrometer provides confirmation of the identity of each eluted peak. acs.org Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure; for this compound, characteristic fragments would include the loss of the bromine atom (a mass difference of ~79.9 Da) and the subsequent loss of the methyl group (a mass difference of ~15 Da).
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR) IR spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov The identity of this compound has been confirmed through these methods. nih.govresearchgate.net The IR spectrum provides evidence for key structural features of the purine ring and its substituents.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-Br | ~600 - 650 | Carbon-Bromine stretch. |
| C-N | ~1250 - 1350 | Carbon-Nitrogen stretches within the heterocyclic ring. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and its analogs. This method provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The identity of this compound has been confirmed using FTIR spectroscopy, often in conjunction with other methods like NMR and mass spectrometry. nih.gov
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, a variant of FTIR, is particularly advantageous for the analysis of solid and liquid samples with minimal to no preparation. americanpharmaceuticalreview.com This non-destructive technique analyzes the surface of the sample, making it ideal for rapid quality control. americanpharmaceuticalreview.com The identity of precursor compounds like 6-bromo-7H-purine has been confirmed using ATR-IR spectroscopy. nih.govresearchgate.net
ATR-IR has been widely applied in the analysis of various biological materials and chemical compounds. americanpharmaceuticalreview.comnih.gov Studies on urinary profiles have utilized ATR-FTIR to detect changes in metabolites, including purines and their derivatives. nih.govrsc.org This highlights the sensitivity of the technique in complex biological matrices. The ability of ATR-IR to provide detailed chemical information without destroying the sample makes it a valuable tool in the comprehensive analysis of this compound and related compounds. americanpharmaceuticalreview.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for both determining the purity of this compound and for separating it from reaction byproducts and isomers.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful method for the analysis and purification of this compound and its derivatives. It is routinely used to determine the purity of synthesized batches, with purities often exceeding 99%. nih.govresearchgate.net
Analytical HPLC:
Analytical HPLC is crucial for the quality control of this compound. Reversed-phase HPLC systems are commonly employed for the analysis of purine compounds. nih.govoup.comacs.org For instance, the purity of unlabeled 6-bromo-7-methylpurine has been reported to be 99.42% as determined by HPLC. nih.govresearchgate.net In the context of radiolabeled compounds like [¹¹C]BMP, analytical radio-HPLC is used for identification and determination of radiochemical purity. nih.gov A typical analytical method might involve a C18 column with UV detection at 254 nm. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. acs.org
Preparative HPLC:
Preparative HPLC is essential for the purification of this compound, especially in the context of separating it from its N9-methyl isomer, which is a common byproduct in synthesis. nih.govnih.gov Both normal-phase and reversed-phase semi-preparative HPLC have been utilized for this purpose. nih.govnih.gov
For example, in the synthesis of [¹¹C]BMP, a reversed-phase semi-preparative HPLC was used to purify the product. nih.gov A representative semi-preparative method involves a C18 column with a mobile phase of acetonitrile/water/formic acid (15:85:0.1 v/v/v), leading to retention times of 8–9 minutes for the desired product. The use of reversed-phase HPLC simplifies the post-purification process, allowing for straightforward removal of the HPLC solvent using solid-phase extraction (SPE). nih.gov
Biochemical Interactions and Molecular Mechanism Studies of 6 Bromo 7 Methyl 7h Purine
Enzyme Interaction Studies as a Biochemical Probe
Due to its distinct structure, 6-Bromo-7-methyl-7H-purine serves as a valuable tool for investigating enzyme interactions and biochemical pathways.
Interactions with Purinergic Receptors and Purine (B94841) Metabolism Enzymes
Purinergic receptors, which are activated by purines like adenosine (B11128) and ATP, are crucial in numerous physiological processes. nih.gov this compound, as a purine derivative, is utilized in studies to probe the interactions with these receptors and the enzymes involved in purine metabolism. Its structure allows it to influence various biochemical pathways essential for cellular functions. The purine ring structure enables it to mimic natural nucleotides, potentially interfering with biological processes such as DNA replication and protein synthesis.
Phosphodiesterase Inhibition Mechanisms (In Vitro)
Research has indicated that this compound functions as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. wikipedia.org By inhibiting these enzymes, this compound can modulate signaling pathways that are dependent on cyclic nucleotides. The inhibitory action of purine derivatives on PDEs can lead to the relaxation of smooth muscles and other physiological effects. biocrick.com
Modulation of Cellular Pathways: In Vitro Mechanistic Investigations
In vitro studies have revealed the capacity of this compound and its derivatives to modulate key cellular pathways, particularly in the context of cancer.
Inhibition of Key Signaling Pathways (e.g., EGFR/HER2) in Cancer Cell Lines (In Vitro)
The compound has been investigated for its potential as an anticancer agent, with research highlighting its activity against various cancer cell lines. This activity is often attributed to its ability to inhibit critical signaling pathways, including those mediated by the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). For instance, a study on human breast cancer SKBR3 cells demonstrated that the compound selectively inhibits EGFR/HER2 dual kinase activity. Derivatives of 7H-purine have been designed as potential dual inhibitors of EGFR and HER2, showing significant inhibitory concentrations (IC50) against these kinases. ijpsdronline.com
Table 1: In Vitro Kinase Inhibition Data for a 7H-Purine Derivative (Compound 8e)
| Kinase | IC50 (µM) | Positive Control (Lapatinib) IC50 (µM) |
|---|---|---|
| EGFR | 0.021 ± 0.007 | 0.019 ± 0.007 |
| HER2 | 0.019 ± 0.009 | 0.016 ± 0.003 |
Data from a study on a series of 6, 7-disubstituted 7H-purine analogues. ijpsdronline.com
Induction of Cell Cycle Arrest and Apoptosis in In Vitro Cancer Models
In addition to inhibiting signaling pathways, this compound and its analogs have been shown to induce cell cycle arrest and apoptosis in cancer cells. In the human breast cancer SKBR3 cell line, the compound was found to induce G2/M cell cycle arrest and subsequent apoptosis. A derivative of 7H-purine, compound 8e, caused a significant arrest in the G2/M phase of the cell cycle and induced apoptosis in a high percentage of SKBR3 cells. ijpsdronline.com
Table 2: Cytotoxic and Apoptotic Effects of a 7H-Purine Derivative (Compound 8e) on Breast Cancer Cell Lines
| Cell Line | Cytotoxicity IC50 (µM) | Apoptosis (%) |
|---|---|---|
| BT-474 | 2.26 ± 0.37 | Not Reported |
| SKBR3 | 2.17 ± 0.45 | 79 |
Data from a study on a series of 6, 7-disubstituted 7H-purine analogues. ijpsdronline.com
Role as a Research Probe for Multidrug Resistance-associated Protein (MRP1) Function
A significant application of this compound is in the development of radiotracers for positron emission tomography (PET) to study the function of Multidrug Resistance-associated Protein 1 (MRP1). nih.govresearchgate.net The radiolabeled version, 6-Bromo-7-[11C]methylpurine ([11C]BMP), serves as a "pro-tracer". nih.gov
Upon entering tissues, [11C]BMP is not a direct substrate for MRP1. nih.gov Instead, it is rapidly conjugated with glutathione (B108866) by intracellular glutathione-S-transferase enzymes to form S-(6-(7-[11C]methylpurinyl))glutathione. nih.govnih.gov This resulting conjugate is then actively transported out of the cells by MRP1. nih.govnih.gov This mechanism allows for the non-invasive measurement and assessment of MRP1 transport activity in various tissues, which is crucial for understanding drug resistance in cancer and the pathophysiology of diseases like Alzheimer's. nih.govnih.gov PET studies using [11C]BMP have been conducted in both rodents and humans to evaluate MRP1 function in different organs. nih.govresearchgate.net
Table 3: Elimination Rate Constants (kE) of [11C]BMP in Human Tissues as a Measure of MRP Function
| Tissue | Mean kE (h⁻¹) |
|---|---|
| Cerebral Cortex | 0.055 ± 0.010 |
| Cerebellum | 0.033 ± 0.009 |
| Choroid Plexus | 0.292 ± 0.059 |
| Retina | 0.234 ± 0.045 |
| Lungs | 0.875 ± 0.095 |
| Myocardium | 0.641 ± 0.105 |
| Kidneys | 1.378 ± 0.266 |
| Liver | 0.685 ± 0.072 |
Data from a first-in-human evaluation of [11C]BMP. nih.gov
Investigation of Substrate Recognition and Transport Mechanisms (In Vitro)
Studies on this compound, particularly its radiolabeled form 6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), indicate that the compound itself is not a primary substrate for efflux transporters like the Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov Instead, it functions as a "pro-tracer." nih.gov The transport mechanism initiates with the passive diffusion of the molecule across cellular membranes. researchgate.net Once inside the cell, it undergoes a transformation that makes it a substrate for active transport. researchgate.net
The primary transporter implicated in the efflux of the modified compound is MRP1 (encoded by the gene ABCC1), an energy-dependent pump with a wide tissue distribution. nih.govnih.gov Research using [¹¹C]BMP has been instrumental in assessing MRP1 activity in various tissues, including the brain and lungs in rodent models. nih.govnih.gov Further investigations in mice have also explored the role of other transporters. These studies suggest a potential role for Abcc4 (also known as MRP4) in the renal excretion of metabolites derived from this compound. researchgate.net The use of MRP inhibitors, such as MK571, has been shown to alter the compound's disposition, confirming the involvement of MRP-family transporters in its efflux. researchgate.net
| Feature | Description | Source(s) |
| Initial Transport | Passive diffusion across the cell membrane. | researchgate.net |
| Substrate Type | Functions as a "pro-tracer"; not a direct substrate for MRP1. | nih.gov |
| Primary Efflux Transporter | Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). | nih.govnih.gov |
| Other Implicated Transporters | Abcc4 (MRP4) may contribute to renal excretion. | researchgate.net |
| Mechanism Confirmation | Use of MRP inhibitors (e.g., MK571) alters the efflux and disposition of the compound's metabolites. | researchgate.net |
Mechanism of Intracellular Conjugation with Glutathione for Efflux Studies
The conversion of this compound from a passively diffused molecule into an active transport substrate is a critical step mediated by intracellular enzymes. nih.gov Upon entering the cell, the compound is rapidly conjugated with glutathione. nih.govresearchgate.net This reaction is catalyzed by cytosolic glutathione-S-transferase (GST) enzymes. nih.govresearchgate.net
The product of this enzymatic reaction is S-(6-(7-methylpurinyl))glutathione. nih.gov It is this glutathione conjugate, not the original this compound molecule, that is recognized and actively transported out of the cell by MRP1. nih.govresearchgate.net This two-step process of passive entry followed by enzymatic conjugation and active efflux forms the basis of its utility as a PET tracer to measure MRP1 transport activity in various tissues. nih.govresearchgate.net
| Step | Process | Enzyme / Transporter | Product / Substrate | Source(s) |
| 1. Influx | Passive diffusion into the cell. | N/A | This compound | researchgate.net |
| 2. Conjugation | Intracellular reaction with glutathione. | Glutathione-S-transferases (GSTs) | S-(6-(7-methylpurinyl))glutathione | nih.govresearchgate.net |
| 3. Efflux | Active transport out of the cell. | MRP1 / ABCC1 | S-(6-(7-methylpurinyl))glutathione | nih.govresearchgate.net |
Structure-Activity Relationships (SAR) in Purine Derivatives
The purine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in essential biomolecules like DNA and ATP. researchgate.netrsc.org Structure-activity relationship (SAR) studies on purine derivatives have provided valuable insights into how chemical modifications influence their biological activity.
The substitution pattern on the purine ring is critical for determining the compound's molecular target and potency.
Substitution at N7 and N9: Alkylation of the purine ring can result in a mixture of N7- and N9-isomers, and the regioselectivity of this reaction is crucial for biological activity. nih.govresearchgate.net For instance, in the context of MRP1 probes, methylation at the N7 position is optimal for subsequent reaction with glutathione, whereas the N9-isomer is considered undesired. nih.govnih.gov
Substitution at C2, C6, and N9: In the development of inhibitors for Protein Kinase CK2 (CK2α), SAR studies identified the importance of specific functional groups at various positions. A 4-carboxyphenyl group at the C2-position, a carboxamide at the C6-position, and an electron-rich phenyl group at the N9-position were found to be important for inhibitory activity. jst.go.jp
Substitution at C2, C6 and N7 for Antitubercular Activity: For 7H-purine derivatives designed as antitubercular agents, a 7-(naphthalen-2-ylmethyl) substitution was identified as a key feature for activity against Mycobacterium tuberculosis. cuni.cz Further modifications at the C2 and C6 positions, such as introducing amino or ethylamino groups, allowed for the optimization of potency and the development of analogues with improved activity. cuni.cz
These studies demonstrate that the biological function of purine derivatives can be finely tuned by strategic modifications at multiple positions on the heterocyclic core.
| Target Class | Key Substitutions for Activity | Example Finding | Source(s) |
| Protein Kinases (CK2α) | C2: 4-carboxyphenylC6: CarboxamideN9: Electron-rich phenyl | Docking studies predicted a specific binding mode, guiding the design of more potent inhibitors. | jst.go.jp |
| Antitubercular (DprE1) | N7: Naphthalen-2-ylmethylC6: Amino or ethylaminoC2: Morpholino | The 7-(naphthalen-2-ylmethyl) group was critical, with C2/C6 changes modulating potency. | cuni.cz |
| MRP1 Probes | N7: Methyl group | N7-methylation is preferred over N9-methylation for efficient glutathione conjugation. | nih.govnih.gov |
Interactions with Biological Macromolecules (DNA, Proteins) (In Vitro)
The structural similarity of purine derivatives to endogenous nucleobases allows them to interact with various biological macromolecules, including proteins and nucleic acids.
Protein Interactions: A prominent example of protein interaction is the binding of purine derivatives to protein kinases. Virtual docking experiments and X-ray crystallography have provided detailed views of these interactions. For instance, a purine-based inhibitor was shown to bind to protein kinase CK2α. jst.go.jp The binding mode involved interactions with the polar groups (6-carboxamide, 7-NH, and 8-oxo) of the purine scaffold. jst.go.jp This demonstrates a direct and specific interaction with a protein target, driven by the structural features of the purine ring and its substituents.
Nucleic Acid Interactions: Purine analogs can potentially interfere with processes involving nucleic acids. While direct studies on this compound's interaction with DNA are not extensively detailed in the provided context, the general principle is that purine-like molecules can mimic natural nucleotides. Research on kinase ribozymes (RNA enzymes) provides insight into how such molecules are recognized. In these studies, analogs with bulky substitutions on the Hoogsteen face of the purine ring (such as 7-methyl-GTP) were still able to compete with the natural substrate. oup.com This suggests that for some macromolecules, the 7-position is not subject to significant steric constraints, allowing for interactions even with a methyl group present at this position. oup.com Common in-vitro methods to study such interactions include spectroscopic titrations with Calf Thymus DNA (CT-DNA). researchgate.net
Applications in Organic Synthesis and Radiotracer Development
6-Bromo-7-methyl-7H-purine as a Key Intermediate in Complex Organic Synthesis
This compound serves as a crucial building block in multi-step chemical syntheses. Its primary role stems from the reactivity of the C6-bromo group, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position, a key strategy in creating more complex molecules.
A prominent example of its use as an intermediate is in the preparation of the radiotracer 6-Bromo-7-[11C]methylpurine, also known as [11C]BMP. nih.govresearchgate.net In this synthesis, the non-radioactive precursor, 6-bromo-7H-purine, is methylated using a carbon-11 (B1219553) labeled methylating agent like [11C]methyl iodide or [11C]methyl triflate. nih.govresearchgate.net Historically, this reaction, often carried out in the presence of a base like potassium carbonate, produced a mixture of isomers, with the desired N7-methylated product ([11C]BMP) and the undesired N9-methylated product (6-bromo-9-[11C]methylpurine). nih.govresearchgate.net
Recent advancements have led to improved regioselective synthesis methods. One such method employs 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl) as a base. nih.govresearchgate.net This non-nucleophilic base selectively directs the methylation to the N7 position, significantly increasing the yield of the desired 6-Bromo-7-[11C]methylpurine and minimizing the formation of the N9-isomer. nih.gov This optimized process achieves a radiochemical purity of over 99%. nih.govresearchgate.net
The reactivity of the purine (B94841) is further highlighted by its participation in cross-coupling reactions. The methyl group at the N7 position effectively "locks" the molecule's tautomeric form, directing reactivity towards the C6 position. This makes it an ideal substrate for reactions like the Suzuki-Miyaura coupling, where the bromine atom can be replaced with various aryl groups using a palladium catalyst. This versatility underscores its importance as a foundational intermediate in constructing a diverse range of substituted purine derivatives.
Table 1: Synthesis Parameters for 6-Bromo-7-[11C]methylpurine ([11C]BMP)
| Parameter | Details | Source |
|---|---|---|
| Precursor | 6-bromo-7H-purine | nih.gov |
| Methylating Agent | [11C]methyl triflate ([11C]CH₃OTf) | nih.gov |
| Base for Regioselectivity | 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl) | nih.govresearchgate.net |
| Reaction Time | ~43 minutes (total synthesis) | nih.gov |
| Radiochemical Yield | 20.5 ± 5.2% | nih.govresearchgate.net |
| Radiochemical Purity | > 99% | nih.gov |
Scaffold for the Design and Synthesis of Novel Purine Analogues
The purine ring system is a fundamental component of many biologically active molecules. This compound provides a robust scaffold for medicinal chemists to design and synthesize novel purine analogues with potential therapeutic properties. tubitak.gov.tr The C6-bromo substituent is a convenient chemical handle for modification, allowing for the systematic exploration of structure-activity relationships.
Researchers have utilized this scaffold to develop new anticancer agents. ijpsdronline.com By replacing the quinazoline (B50416) core of existing drugs like Lapatinib with a 7H-purine scaffold, a novel series of 6,7-disubstituted-7H-purine analogues were designed as potential dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). ijpsdronline.com In these syntheses, the bromine at the C6 position of a purine precursor is displaced by substituted anilino groups, while a side chain is attached at the N7 position to enhance drug-like properties. ijpsdronline.com One such analogue demonstrated potent cytotoxic activity against human breast cancer cell lines, causing cell cycle arrest and inducing apoptosis. ijpsdronline.com
The versatility of the 6-bromo-purine scaffold is not limited to C-N bond formation. As previously mentioned, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of various carbon-based substituents at the C6 position. This opens the door to creating a vast library of purine analogues with diverse functionalities for screening against various biological targets. tubitak.gov.trrsc.org
Table 2: Examples of Reactions Using the Purine Scaffold
| Reaction Type | Position of Modification | Reagents/Conditions | Resulting Structure | Source |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | C6 | Substituted anilines | 6-(Anilino)-7-methyl-7H-purines | ijpsdronline.com |
| Suzuki-Miyaura Coupling | C6 | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | 6-(Aryl)-7-methyl-7H-purines |
| Halogen Exchange | C6 | Copper(I) iodide (CuI), 120°C | 6-Iodo- or 6-Chloro-7-methyl-7H-purines | |
Advancements in Radiotracer Chemistry Beyond Carbon-11 Labeled Purines
While the development of [11C]BMP represents a significant achievement in radiotracer chemistry, the field is continually evolving, driven by the need to overcome the limitations of certain radionuclides. nih.govmdpi.com Carbon-11 has a very short half-life of approximately 20.4 minutes. mdpi.com This necessitates an on-site cyclotron for production and allows for a very limited time window for synthesis, purification, and imaging, which can be a significant logistical challenge. mdpi.com
To address these limitations, researchers are increasingly focusing on developing radiotracers labeled with fluorine-18 (B77423) (18F). nih.gov Fluorine-18 has a longer half-life of nearly 110 minutes, which allows for off-site production, transportation to facilities without a cyclotron, and a more flexible timeframe for conducting PET studies. nih.gov
In the broader context of tracers for neuroinflammation, where purinergic receptors are key targets, this shift is evident. nih.gov The first-generation tracer for the translocator protein (TSPO), a marker of microglial activation, was labeled with carbon-11 ([11C]PK11195). nih.gov However, this tracer had limitations, including low brain permeability. nih.gov Subsequent development led to second-generation TSPO tracers designed to have better imaging properties, many of which are labeled with fluorine-18, such as [18F]PBR28 and [18F]DPA714. nih.gov While not direct derivatives of this compound, their development illustrates the strategic move within molecular imaging towards fluorine-18 to enhance clinical applicability for targets related to the purine system. nih.gov This trend reflects a major advancement in radiotracer chemistry, aiming for agents with more favorable decay characteristics and improved pharmacokinetics.
Table 3: Comparison of PET Radionuclides
| Radionuclide | Half-life | Key Advantage | Key Disadvantage | Source |
|---|---|---|---|---|
| Carbon-11 (¹¹C) | ~20.4 minutes | Carbon is ubiquitous in organic molecules, allowing for labeling without altering structure. | Very short half-life requires an on-site cyclotron. | mdpi.com |
| Fluorine-18 (¹⁸F) | ~110 minutes | Longer half-life allows for centralized production and wider distribution. | Introducing fluorine may alter the biological properties of the parent molecule. | nih.gov |
Future Research Directions and Unexplored Avenues for 6 Bromo 7 Methyl 7h Purine
Expanding Synthetic Methodologies for N7-Substituted Purines
The synthesis of N7-substituted purines, such as 6-Bromo-7-methyl-7H-purine, has historically been challenging due to the preferential alkylation at the more thermodynamically stable N9 position. acs.orgnih.gov Future research will likely focus on developing more efficient and highly regioselective synthetic strategies.
Recent breakthroughs have demonstrated the utility of specific reagents and conditions to favor N7-alkylation. For instance, the use of the non-nucleophilic Hauser base, 2,2,6,6-tetramethylpiperidinyl magnesium chloride (TMP·MgCl), has been shown to direct methylation exclusively to the N7 position of 6-bromopurine (B104554), achieving a radiochemical yield of 20.5 ± 5.2% for the synthesis of the ¹¹C-labeled analogue. nih.gov This method represents a significant improvement over traditional techniques that use bases like potassium carbonate (K₂CO₃), which typically yield a mixture of N7 and N9 isomers. nih.gov
Further avenues for exploration include:
Novel Catalytic Systems: Investigating new catalysts, such as those based on cobalt complexes for allylation, or Lewis acids like SnCl₄ for tert-alkylation of silylated purines, could provide new routes to a wider variety of N7-substituted derivatives. acs.orgnih.gov
Flow Chemistry: Implementing continuous flow reactors could enhance control over reaction parameters like temperature and time, potentially improving regioselectivity and yields while facilitating safer scale-up.
Solid-Phase Synthesis: Expanding on existing solid-phase strategies can enable the high-throughput synthesis of N7-purine libraries for screening purposes. nih.govcolab.ws This involves anchoring the purine (B94841) scaffold to a resin, performing the desired chemical modifications, and then cleaving the final product. colab.ws
Precursor-Based Synthesis: Refining methods that rely on the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) precursors offers an unambiguous route to N7-substituted purines, avoiding the issue of isomeric mixtures altogether. nih.govnih.govmdpi.com
| Method | Reagents/Conditions | Key Advantage | Reference |
|---|---|---|---|
| Traditional Alkylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf, K₂CO₃ | Standard procedure | nih.gov |
| Regioselective Alkylation | [¹¹C]CH₃OTf, TMP·MgCl, THF | High N7-selectivity, no N9-isomer detected | nih.gov |
| Lewis Acid Catalysis | tert-alkyl halide, SnCl₄ on N-trimethylsilylated purine | Direct introduction of tert-alkyl groups at N7 | acs.org |
| Precursor Cyclization | Cyclization of substituted pyrimidines | Inherently regiospecific for N7 substitution | nih.govnih.gov |
Deeper Exploration of Reactivity under Diverse Conditions
The 6-bromo substituent on the purine ring is a key functional handle for further chemical modification. While its susceptibility to nucleophilic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is known, a more profound understanding of its reactivity is needed.
Future studies should systematically investigate:
A broader range of cross-coupling reactions: Exploring other modern coupling reactions (e.g., Buchwald-Hartwig, Heck, Sonogashira) to introduce diverse aryl, amino, and alkynyl groups at the C6 position.
Influence of N7-substituents: Investigating how different alkyl or aryl groups at the N7 position electronically and sterically influence the reactivity at the C6 and C2 positions.
Halogen exchange reactions: Optimizing conditions for halogen exchange (e.g., Finkelstein or Ullmann-type reactions) to convert the 6-bromo derivative into iodo or chloro analogues, which may offer different reactivity profiles.
Photochemical reactions: Given that the compound degrades under UV light, exploring controlled photochemical reactions could open pathways to novel structures.
Advanced Computational Modeling for Predictive Chemical Biology
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work.
Future applications of computational modeling include:
Predicting Reactivity: Using Density Functional Theory (DFT) to model the electronic structure and predict the electrophilicity of different positions on the purine ring, which can help in designing regioselective reactions.
Structure-Activity Relationship (SAR) Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activity. This can accelerate the optimization of lead compounds.
Molecular Docking: Employing molecular docking simulations with programs like AutoDock Vina to predict the binding modes and affinities of novel derivatives against specific biological targets, such as kinase ATP-binding sites or other enzymes.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic interactions between purine-based ligands and their target proteins, providing insights into the stability of the complex and the structural basis for binding. cuni.cz
| Modeling Technique | Predicted Property | Potential Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electrophilicity at C2 and C6 positions | Guiding regioselective synthesis and predicting reaction outcomes | |
| Molecular Docking (e.g., AutoDock Vina) | Binding affinity and mode at enzyme active sites | Virtual screening and lead optimization for enzyme inhibitors | |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., IC₅₀) based on structure | Guiding the design of analogues with improved potency | |
| Molecular Dynamics (MD) | Drug-target interaction stability | Understanding the key structural features for effective binding | cuni.cz |
Identification of Novel Molecular Targets and Mechanistic Pathways (In Vitro)
While this compound is known as a "pro-tracer" for measuring the activity of the Multidrug Resistance-Associated Protein 1 (MRP1), its potential interactions with other biological targets remain largely unexplored. nih.govresearchgate.netuio.no After entering a cell, it is conjugated with glutathione (B108866), and this conjugate is then transported by MRP1. nih.govresearchgate.net
Future in vitro research should aim to:
Screen against Kinase Panels: Purine scaffolds are prevalent in kinase inhibitors. Screening this compound and its derivatives against a broad panel of kinases could identify novel inhibitory activities. Some purines have shown activity against EGFR and HER2.
Investigate Antimicrobial Targets: A recent study identified a class of 7H-purines as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. cuni.cz This suggests that derivatives of this compound could be explored as potential antitubercular agents.
Explore Other Transporters: Assess the interaction of the glutathione conjugate with other members of the MRP family and other ATP-binding cassette (ABC) transporters.
Elucidate Anticancer Mechanisms: For derivatives showing anticancer potential, detailed mechanistic studies are needed to identify the specific signaling pathways they modulate.
Design and Synthesis of Next-Generation Purine-Based Chemical Probes
The inherent properties of the purine scaffold make it an excellent starting point for creating sophisticated chemical probes to study biological processes. gu.se this compound can serve as a versatile platform for this purpose.
Future directions in probe development include:
Fluorescent Probes: Attaching fluorophores to the purine core via the C6 position could yield probes for cellular imaging. gu.se Purine-based structures have been developed as AIEgens (Aggregation-Induced Emission fluorogens) for specific applications like imaging lipid droplets. rsc.org
Photoaffinity Probes: Incorporating a photolabile group could allow for photo-controlled release of an inhibitor or covalent labeling of a target protein, helping to identify its binding partners. gu.se
Biotinylated Probes: Synthesizing biotin-tagged versions of active compounds would enable their use in pull-down assays to isolate and identify their cellular protein targets, a technique successfully used for other purine-based inhibitors like those for Hsp90. nih.gov
¹⁹F NMR Probes: Introducing trifluoromethyl groups onto the purine ring can create probes for ¹⁹F NMR spectroscopy, a powerful technique for studying enzymatic reactions in real-time. acs.org
By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a specialized radiotracer precursor into a versatile platform for discovering new medicines and biological tools.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Bromo-7-methyl-7H-purine, and how is purity validated?
- Methodological Answer: The compound is typically synthesized via alkylation of 6-bromopurine with methyl iodide under basic conditions (e.g., NaH in DMF). Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm absence of byproducts like 9-methyl isomers. IR spectroscopy (KBr pellet, 650–4000 cm⁻¹) can identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer:
- ¹H NMR: Look for singlet peaks for the 7-methyl group (~δ 3.8 ppm) and aromatic protons (δ 8.5–9.0 ppm).
- IR: Confirm C-Br (600–650 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Validate molecular weight (C₆H₅BrN₄⁺ requires m/z 212.97). Discrepancies may arise from tautomerism or solvent adducts .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis. Degradation products (e.g., debrominated derivatives) can be identified using LC-MS .
Advanced Research Questions
Q. How does tautomeric equilibrium in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer: The 7-methyl group locks the purine in the 7H-tautomer, directing reactivity to the 6-bromo position. Computational studies (DFT, B3LYP/6-31G*) predict higher electrophilicity at C6 compared to C2. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to confirm regioselectivity .
Q. What strategies resolve contradictions in reported yields for palladium-catalyzed reactions involving this compound?
- Methodological Answer: Variations arise from catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), and ligand effects (XPhos vs. SPhos). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Reproducibility requires strict control of moisture/oxygen levels (Schlenk techniques) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer: Molecular docking (AutoDock Vina) against target enzymes (e.g., kinase ATP-binding sites) evaluates binding affinity. QSAR models trained on IC₅₀ data from analogues (e.g., 6-chloro or 6-iodo derivatives) guide substituent optimization. Validate predictions with in vitro assays (e.g., kinase inhibition) .
Q. What analytical approaches detect trace impurities in this compound batches?
- Methodological Answer: LC-MS/MS (ESI+ mode) identifies impurities like debrominated products (e.g., 7-methyl-7H-purine) or oxidation byproducts. Quantify using external calibration curves. Limit of detection (LOD) <0.1% requires high-resolution separation (e.g., UPLC with HILIC column) .
Data Analysis and Experimental Design
Q. How to design a kinetic study for the hydrolysis of this compound under physiological conditions?
- Methodological Answer:
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays using this compound?
Q. How to evaluate the regioselectivity of nucleophilic substitutions at the 6-position of 7-methyl-7H-purine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
